Neodecanoic acid, potassium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Analytical Chemistry

Neodecanoic acid, potassium salt can be used as a reference standard in analytical techniques like High-Performance Liquid Chromatography (HPLC) for the separation and identification of other compounds. Its specific retention time and peak characteristics allow researchers to distinguish it from other molecules in a sample. ()

Material Science

Studies suggest neodecanoic acid, potassium salt may have applications in the development of curable compositions. When combined with silane-functional polymers, it can participate in moisture-curable systems. The specific properties and functionalities of these cured materials are still under investigation. ()

Pharmaceutical Research

Limited research suggests that neodecanoic acid, potassium salt might be useful in pharmacokinetic studies. Pharmacokinetics is the branch of pharmacology that deals with how the body absorbs, distributes, metabolizes, and excretes drugs. The properties of neodecanoic acid, potassium salt might allow researchers to track its movement through an organism, potentially aiding in understanding the behavior of similar compounds. ()

Neodecanoic acid, potassium salt, also known as potassium neodecanoate, is a chemical compound with the molecular formula C10H19KO2. It appears as a solid and is recognized for its flammable properties. The compound can cause irritation to the skin, eyes, and respiratory system upon exposure. Neodecanoic acid itself is a branched-chain carboxylic acid that plays a significant role in various industrial applications due to its unique structural characteristics and functional properties .

While these compounds share certain functional traits, neodecanoic acid, potassium salt stands out due to its specific applications in agriculture and metal extraction processes. Its unique branched structure contributes to its effectiveness in these roles, differentiating it from simpler carboxylic acids or other salts .

The synthesis of neodecanoic acid, potassium salt typically involves the following steps:

- Dissolution: Neodecanoic acid is dissolved in water.

- Addition: Potassium hydroxide is added to the solution.

- Stirring: The mixture is stirred at room temperature for several hours.

- Filtration: The resulting solution is filtered to remove impurities.

- Evaporation: The solvent is evaporated to yield neodecanoic acid, potassium salt.

This straightforward method allows for efficient production while maintaining the integrity of the compound .

Neodecanoic acid, potassium salt has diverse applications across various industries:

- Industrial Uses: It is utilized in the production of metal salts that serve as paint driers and stabilizers for polyvinyl chloride (PVC) materials.

- Agriculture: Its role as a potassium source makes it valuable in fertilizers and soil amendments.

- Metal Extraction: The compound is effective in the extraction and recycling of non-ferrous metals like zinc, nickel, and copper .

Interaction studies involving neodecanoic acid, potassium salt primarily focus on its effects on plant physiology and metal ion extraction efficiency. Research has demonstrated that this compound can enhance nutrient absorption in plants while also improving the extraction rates of metal ions from solutions. These findings indicate its potential dual role in both agriculture and environmental sustainability efforts related to metal recycling .

Neodecanoic acid, potassium salt shares similarities with several other compounds due to its branched structure and functional properties. Below are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|

| Neodecanoic Acid | C10H20O2 | A colorless liquid used as a solvent | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| Potassium Hydroxide | KOH | Strong base used in various

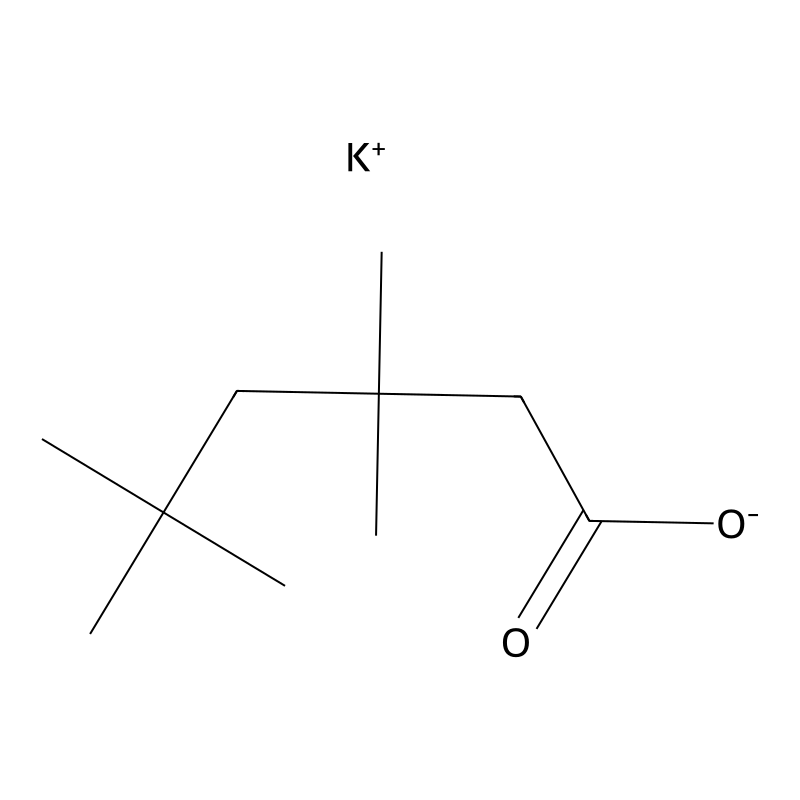

Neodecanoic acid, potassium salt exhibits a distinctive molecular architecture characterized by ionic bonding between the potassium cation and the carboxylate anion. The compound has the molecular formula C₁₀H₁₉KO₂ with a molecular weight of 210.35 g/mol [2] [3]. The structure consists of a branched alkyl chain derived from neodecanoic acid, specifically the 7,7-dimethyloctanoic acid backbone, ionically bonded to a potassium cation through the carboxylate functional group [4] [5]. The carboxylate moiety (COO⁻) serves as the primary charge-bearing center, exhibiting delocalized electron density across both oxygen atoms due to resonance stabilization [6] [7]. This electron delocalization results in equivalent carbon-oxygen bond lengths of approximately 1.27 Å in the carboxylate anion, contrasting with the distinct C=O (1.20 Å) and C-OH (1.34 Å) bond lengths observed in the parent carboxylic acid [6] [7]. The potassium ion (K⁺) forms ionic interactions with the carboxylate group, with the coordination geometry dependent on the solid-state packing arrangement.

The branched alkyl chain structure significantly influences the molecular geometry and packing behavior. The compound is systematically named as potassium 7,7-dimethyloctanoate, indicating the presence of two methyl substituents at the seventh carbon position of the octanoic acid chain [4] [8]. This branching pattern creates steric hindrance that affects both the conformational preferences and the intermolecular interactions in the solid state. Conformational AnalysisThe conformational behavior of neodecanoic acid, potassium salt is governed by several key structural features, including the carboxylate group orientation, the alkyl chain conformation, and the ionic interactions with the potassium cation. Computational studies on similar carboxylic acid systems have revealed that carboxylate groups can adopt different conformational states, with the syn and anti conformations being most prevalent [9] [10] [11]. In the parent carboxylic acid form, conformational analysis studies demonstrate that the carboxyl group can exist in two primary conformations: the syn conformation (OCOH torsion angle ≈ 0°) and the anti conformation (OCOH torsion angle ≈ 180°) [9] [10]. The syn conformation is typically stabilized by intramolecular hydrogen bonding between the hydroxyl hydrogen and the carbonyl oxygen, while the anti conformation avoids steric repulsion between the hydroxyl group and the carbonyl oxygen [9] [10]. Upon deprotonation to form the potassium salt, the conformational landscape changes significantly. The removal of the hydroxyl hydrogen eliminates the intramolecular hydrogen bonding stabilization, allowing for greater conformational flexibility of the carboxylate group [10] [11]. Molecular dynamics simulations on carboxylate systems suggest that the carboxylate group adopts a more planar configuration due to the resonance delocalization of the negative charge across both oxygen atoms [6] [7].

The branched alkyl chain exhibits conformational flexibility, with the 7,7-dimethyl substitution pattern creating a quaternary carbon center that restricts rotation around adjacent bonds [5]. This steric constraint influences the overall molecular shape and affects the packing efficiency in the crystalline state. The multiple methyl groups create a more globular molecular shape compared to linear carboxylic acid salts, which has implications for the solubility and surfactant properties of the compound [2] [5]. Computational modeling approaches using density functional theory (DFT) and molecular dynamics (MD) simulations have been employed to study similar carboxylate systems [12] [13] [14]. These studies reveal that the conformational preferences are significantly influenced by the solvent environment, with aqueous solutions showing different conformational populations compared to gas-phase calculations [12] [13] [10]. Electronic Distribution and Charge DensityThe electronic structure of neodecanoic acid, potassium salt is characterized by distinct charge distribution patterns that reflect the ionic nature of the compound. The carboxylate group bears a formal negative charge of -1, which is delocalized across both oxygen atoms through resonance [6] [7]. This charge delocalization is a fundamental aspect of carboxylate chemistry and significantly influences the compound's chemical and physical properties. Quantum mechanical calculations on carboxylate systems indicate that the electron density is concentrated on the oxygen atoms, with each oxygen carrying approximately -0.5 to -0.6 partial charge [6] [7]. The carbon atom of the carboxylate group typically carries a partial positive charge of approximately +0.7 to +0.8, reflecting its electron-deficient nature due to the electron-withdrawing effect of the two oxygen atoms [6] [7]. The potassium cation contributes a formal positive charge of +1, which is distributed as a point charge in classical electrostatic models. However, more sophisticated quantum mechanical treatments reveal that the potassium ion can exhibit some degree of charge transfer and polarization effects, particularly in the presence of highly electronegative atoms such as oxygen [15] [16].

The alkyl chain exhibits a more uniform charge distribution, with carbon atoms carrying small negative partial charges and hydrogen atoms carrying small positive partial charges due to the differences in electronegativity [14]. The branched structure with multiple methyl groups creates local variations in the electron density, with the quaternary carbon center at the 7,7-position showing slightly different electronic properties compared to the other carbon atoms in the chain. Electronic distribution analysis using density functional theory reveals that the highest occupied molecular orbital (HOMO) is primarily localized on the carboxylate oxygen atoms, while the lowest unoccupied molecular orbital (LUMO) is distributed across the carboxylate carbon and the adjacent alkyl chain carbons [17]. This orbital arrangement is consistent with the nucleophilic character of the carboxylate group and its ability to coordinate with metal centers. The charge density distribution also influences the intermolecular interactions in the solid state. The negatively charged carboxylate oxygens can form strong electrostatic interactions with the positive potassium cations, leading to extended ionic networks in the crystal structure [18] [19] [20]. These interactions are complemented by weaker van der Waals forces between the alkyl chains, which contribute to the overall stability of the crystalline phase. Computational Modeling of Structural PropertiesComputational modeling of neodecanoic acid, potassium salt requires sophisticated theoretical approaches to accurately describe both the ionic interactions and the conformational behavior of the organic component. Several computational methods have been employed to study similar carboxylate systems, including density functional theory (DFT), molecular dynamics (MD) simulations, and hybrid quantum mechanical/molecular mechanical (QM/MM) approaches [12] [13] [14]. Density functional theory calculations provide insight into the electronic structure and geometry optimization of the compound. The choice of functional and basis set significantly influences the accuracy of the results, with dispersion-corrected functionals such as B3LYP-D3 or PBE-D3 being particularly suitable for systems containing ionic interactions and van der Waals forces [17]. The geometry optimization typically reveals a planar carboxylate group with C-O bond lengths of approximately 1.27 Å, consistent with experimental observations of similar compounds [6] [7].

Molecular dynamics simulations using classical force fields such as GAFF (General Amber Force Field) or OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) can provide information about the conformational dynamics and solvation behavior of the compound [12] [13] [14]. These simulations reveal that the carboxylate group maintains its planar geometry throughout the simulation, while the alkyl chain exhibits significant conformational flexibility. The parameterization of force fields for ionic systems requires careful attention to the representation of ionic interactions. The potassium-carboxylate interaction is typically modeled using Coulombic terms combined with Lennard-Jones parameters, with the charges derived from quantum mechanical calculations [21] [15]. The accuracy of these force fields has been validated against experimental data such as hydration free energies and crystal structures. Advanced computational approaches include polarizable force fields such as AMOEBA (Atomic Multipole Optimized Energetics for Biomolecular Applications), which can account for electronic polarization effects [14]. These methods are particularly important for ionic systems where the charge distribution can be significantly affected by the local environment. Free energy perturbation (FEP) calculations have been used to study the relative stability of different conformational states in carboxylic acid systems [12] [13]. These calculations reveal that the conformational preferences can be significantly influenced by the presence of solvent molecules and counterions, with aqueous solutions showing different conformational populations compared to gas-phase calculations. Structure-Property Relationship AnalysisThe relationship between the molecular structure of neodecanoic acid, potassium salt and its macroscopic properties is fundamental to understanding its applications and behavior in various systems. The branched alkyl chain structure, ionic carboxylate group, and potassium cation each contribute distinct features that influence the compound's physical and chemical properties [2] [5]. The branched alkyl chain significantly affects the solubility characteristics of the compound. Unlike linear carboxylic acid salts, the 7,7-dimethyl substitution pattern creates a more compact molecular shape that enhances water solubility (550 g/L at 20°C) compared to linear analogs [22] [23]. This enhanced solubility is attributed to the reduced hydrophobic surface area and the disruption of hydrophobic interactions between alkyl chains [2] [5]. The ionic nature of the potassium-carboxylate interaction contributes to the compound's high water solubility and its ability to act as a surfactant. The combination of the hydrophilic carboxylate head group and the hydrophobic alkyl tail creates amphiphilic behavior, with the compound exhibiting surface-active properties in aqueous solutions [2] [5]. The logarithmic partition coefficient (LogP = 2.50) indicates moderate lipophilicity, which is suitable for applications requiring both water solubility and organic compatibility [24].

The thermal properties of the compound are influenced by the ionic bonding between the potassium cation and the carboxylate anion. The relatively high boiling point (256.2°C at 760 mmHg) and low vapor pressure (0.00478 mmHg at 25°C) reflect the strong ionic interactions that must be overcome for phase transitions [25] [23]. The flash point of 114.1°C indicates moderate thermal stability, which is important for processing and handling considerations [25] [23]. The catalytic properties of the compound are directly related to its structural features. The potassium cation can act as a Lewis acid, facilitating various chemical transformations through coordination to electron-rich species [5]. The carboxylate group can participate in hydrogen bonding and coordination interactions, making the compound useful as a catalyst in polymerization reactions [2] [5]. The structure-property relationships also extend to the compound's behavior in different solvents and environments. The branched alkyl chain provides steric hindrance that can influence the approach of reactants and the selectivity of chemical reactions [5]. This steric effect is particularly important in asymmetric synthesis applications where the compound is used as a chiral auxiliary or catalyst. Environmental factors such as pH, temperature, and ionic strength can significantly affect the compound's properties through their influence on the ionic equilibria and conformational behavior. The acid-base properties of the parent carboxylic acid (pKa ≈ 4.8) determine the protonation state under different conditions, which in turn affects the solubility, reactivity, and bioavailability of the compound [2] [26]. Physical Description Liquid

Hydrogen Bond Acceptor Count 2

Exact Mass 210.10221133 g/mol

Monoisotopic Mass 210.10221133 g/mol

Heavy Atom Count 13

Other CAS

26761-42-2

General Manufacturing Information

Paint and coating manufacturing

Textiles, apparel, and leather manufacturing Neodecanoic acid, potassium salt (1:1): ACTIVE Dates

Last modified: 04-14-2024

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|